2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises an ethylphenoxy group and a tetrazolylphenyl group connected via an acetamide linkage. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid under basic conditions to form 4-ethylphenoxyacetic acid.
Coupling with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline: The final step involves coupling 4-ethylphenoxyacetic acid with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 4-ethylphenoxyacetic acid.
Reduction: Formation of 4-ethylphenoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylate-containing substrates. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with a methyl group instead of an ethyl group.
2-(4-ISOPROPYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 2-(4-ETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE imparts unique steric and electronic properties, which can influence its reactivity and binding affinity compared to its methyl and isopropyl analogs. This can result in different biological activities and applications.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-2-13-3-9-16(10-4-13)24-11-17(23)19-14-5-7-15(8-6-14)22-12-18-20-21-22/h3-10,12H,2,11H2,1H3,(H,19,23) |
InChI Key |
MUHCCMMZDSBOJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.